molecular formula C6H6N4 B15320054 3-Azidocyclopent-1-ene-1-carbonitrile

3-Azidocyclopent-1-ene-1-carbonitrile

Cat. No.: B15320054
M. Wt: 134.14 g/mol
InChI Key: WCJGRXMJIXMTPJ-UHFFFAOYSA-N
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Description

3-Azidocyclopent-1-ene-1-carbonitrile is an organic compound characterized by the presence of an azide group, a cyclopentene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidocyclopent-1-ene-1-carbonitrile can be achieved through a tandem Giese/HWE reaction initiated by visible light. This method involves the use of fac-Ir(ppy)3 as a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere . The reaction conditions are mild, and the process results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Azidocyclopent-1-ene-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Azidocyclopent-1-ene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azidocyclopent-1-ene-1-carbonitrile involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group releases nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azidocyclopent-1-ene-1-carbonitrile is unique due to the presence of both the azide and nitrile groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

3-azidocyclopentene-1-carbonitrile

InChI

InChI=1S/C6H6N4/c7-4-5-1-2-6(3-5)9-10-8/h3,6H,1-2H2

InChI Key

WCJGRXMJIXMTPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1N=[N+]=[N-])C#N

Origin of Product

United States

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